molecular formula C17H13N3O B3871557 3-(3-hydroxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile CAS No. 5614-24-4

3-(3-hydroxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B3871557
CAS RN: 5614-24-4
M. Wt: 275.30 g/mol
InChI Key: DTWVMZIOWGJAQU-MDWZMJQESA-N
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Description

3-(3-hydroxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, material science, and environmental science. This compound is also known as HMB-ANA and belongs to the family of benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed to exert its effects by interfering with the DNA synthesis and repair mechanisms in cells. This leads to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been reported to have low toxicity and is well-tolerated in animal models. In addition, it has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-hydroxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its low toxicity and high efficacy. However, one of the limitations is the multi-step synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research involving 3-(3-hydroxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One of the most promising areas is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer therapy.
Another future direction is in the development of new antibacterial and antifungal agents. HMB-ANA has shown promising results in vitro, and further studies are needed to determine its efficacy and safety in vivo.
In addition, the potential applications of this compound in material science and environmental science should be explored further. This compound has the potential to be used as a catalyst or adsorbent in various chemical reactions.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicine, material science, and environmental science make it a compound of great interest to the scientific community. Further studies are needed to determine its optimal dosage, administration route, and safety in vivo.

Scientific Research Applications

3-(3-hydroxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has shown promising results in various scientific research applications. One of the most notable applications is in the field of medicine, where this compound has been studied for its potential anticancer properties. Several studies have shown that HMB-ANA can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anticancer properties, HMB-ANA has also been studied for its potential antibacterial and antifungal properties. It has been reported to be effective against several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

(E)-3-(3-hydroxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-5-6-15-16(7-11)20-17(19-15)13(10-18)8-12-3-2-4-14(21)9-12/h2-9,21H,1H3,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWVMZIOWGJAQU-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=CC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=CC=C3)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415374
Record name STK743356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5614-24-4
Record name STK743356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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